molecular formula C9H16O3 B1324295 (2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1215417-58-5

(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid

Cat. No. B1324295
CAS RN: 1215417-58-5
M. Wt: 172.22 g/mol
InChI Key: BKTNOWDCQOFYEY-UHFFFAOYSA-N
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Description

“(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid” is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 .


Molecular Structure Analysis

The compound contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 six-membered ring . It also includes 1 carboxylic acid (aliphatic) and 1 hydroxyl group .

Scientific Research Applications

Synthesis and Derivative Applications

  • Diastereoselective Synthesis : A method for the diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans, specifically applied to the synthesis of a component of the African civet cat's glandular marking secretion, has been developed using furanyl-ether chiral centers (O’Brien, Cahill, & Evans, 2009).
  • Palladium-Catalysed Synthesis : A novel synthesis of 2,6-cis-tetrahydropyranyl acetic acids through palladium(II)-catalysed intramolecular hydroxycarbonylation of hexenols has been achieved, contributing to the total synthesis of natural products like civet cat compound and diospongin A (Karlubíková, Babjak, & Gracza, 2011).

Bioassay and Chemical Transformations

  • Bioassay Screening : Dimeric bis[dicarboxylatotetraorganodistannoxanes] were synthesized and their fungicide, insecticide, miticide activities, and cytotoxicities for Hela cells were evaluated (Wen et al., 2005).
  • Chemical Transformations : Various transformations of (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetonitrile, a related compound, have been studied, including reduction, reaction with furfural, and hydrolysis to form different secondary amines and amides (Arutyunyan et al., 2018).

Natural Product Synthesis

  • Synthesis of Natural Products : The methodology for synthesizing tetrahydropyranylacetic acid derivatives has been applied to create natural products, such as a minor constituent of civet cat glandular secretion (Ragoussis & Theodorou, 1993).
  • Crystal Structure Analysis : The synthesis and crystal structure analysis of a complex tetrahydro-pyran-4-yl-ester compound has been conducted, providing insights into the stability of sugar moieties in such structures (Wei et al., 2006).

Computational Chemistry and Spectroscopy

  • NMR Chemical Shift Investigation : The 1H NMR chemical shifts of organic dyes including derivatives of 2H-pyran were computed and compared with experimental data, enhancing the understanding of molecular structure and properties (Park, Won, Lee, & Kim, 2011).

properties

IUPAC Name

2-(2,6-dimethyloxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6-3-8(5-9(10)11)4-7(2)12-6/h6-8H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTNOWDCQOFYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid

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